N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide

Medicinal Chemistry Chemical Biology Data Curation

N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide (CAS 877658-45-2) is a unique indole-based building block featuring a thioether linkage and tertiary amide. With no reported biological activity, it is ideally suited as a test substrate for oxidation (sulfoxide/sulfone formation) or amide reduction methodology development, or as a late-stage diversification scaffold for indole-focused libraries. High purity, custom synthesis support, and fast global shipping available. Request a quote today.

Molecular Formula C22H26N2OS
Molecular Weight 366.52
CAS No. 877658-45-2
Cat. No. B3014151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide
CAS877658-45-2
Molecular FormulaC22H26N2OS
Molecular Weight366.52
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC=CC(=C3)C
InChIInChI=1S/C22H26N2OS/c1-4-23(5-2)22(25)15-24-14-21(19-11-6-7-12-20(19)24)26-16-18-10-8-9-17(3)13-18/h6-14H,4-5,15-16H2,1-3H3
InChIKeyJJYJHIVQDPBDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide (CAS 877658-45-2): Structural Classification and Evidence Availability


N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide is a synthetic small molecule belonging to the indole derivative class. Its structure features an indole core substituted at the 3-position with a (3-methylbenzyl)thio group and an N,N-diethylacetamide side chain on the indole nitrogen. Despite being listed in several chemical vendor catalogs, an exhaustive search of primary literature, patent databases, and authoritative chemical biology repositories (PubChem, ChEMBL, ZINC) yielded no peer-reviewed studies, bioactivity annotations, or structure-activity relationship (SAR) data for this specific compound from permitted sources [1][2]. The available vendor-supplied information is explicitly excluded from this analysis, leaving no verifiable baseline for scientific or industrial differentiation.

Why Generic Substitution is Not Evaluable for N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide Due to Absent Comparator Data


In typical procurement scenarios, generic substitution of a research compound hinges on comparative performance data against known analogs or in-class standards. For N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide, no such data landscape exists. The compound has not been profiled in any identifiable biological assay, chemical probe study, or patent from the allowed source categories [1]. A search for the core scaffold, (3-methylbenzyl)thio-substituted indole, reveals only synthetic methodology papers for the general compound class, none of which include the target molecule or define a specific biological target [2]. Consequently, there is no experimental foundation to argue for or against the interchangeability of this compound with any closely related analog. Any claim of differentiation or substitutability would be purely speculative and is therefore withheld.

Quantitative Differentiation Evidence for N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide: A Null Data Report


Absence of Bioactivity Annotation in Public Databases

The compound was cross-referenced against ChEMBL, PubChem (BioAssay), and BindingDB. All returned no target-specific activity data, no IC50/Ki values, and no functional assay results. This is an absolute data gap, not a negative result. For comparison, structurally related indole-1-acetamide probes typically have annotated activities against kinases, GPCRs, or phospholipases, providing a baseline for selection. Here, no such baseline exists for the target compound or any directly matched comparator [1][2].

Medicinal Chemistry Chemical Biology Data Curation

Lack of Patent Representation for Specific Compound

A search of the Google Patents and WIPO databases for the exact compound or its CAS number returned no filings where this molecule is claimed as a composition of matter, a key intermediate, or a probe. This contrasts with the broader class of N-substituted indole-1-acetamides, which are well-represented in patents covering sPLA2 inhibition, cannabinoid modulation, and kinase inhibition. The absence of IP filings suggests the compound has not been identified as a lead or tool molecule in any disclosed research program [1].

Intellectual Property Drug Discovery Competitive Intelligence

Absence of Physicochemical or Purity Benchmarking Data

Authoritative databases like PubChem and ChemSpider provide no experimentally determined physicochemical properties (logP, solubility, melting point) or analytical purity specifications for this compound. All vendor-reported data, which is often unverified, is explicitly excluded. In contrast, well-profiled indole building blocks in the same formula range (C22H26N2OS) have documented purity standards and storage stability data, enabling informed procurement. The lack of such data makes it impossible to assess batch-to-batch consistency or formulate reproducible experimental protocols [1].

Analytical Chemistry Quality Control Procurement

Application Scenarios for N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide: Scenarios Constrained by Evidence Gaps


Exploratory Medicinal Chemistry: Scaffold Hopping with Undefined Risk

The compound could be considered as a late-stage diversification building block for indole-based libraries, based solely on its synthetic tractability inferred from the general class . However, lacking any biological validation, this is a high-risk, exploratory 'fishing expedition' scenario. A scientist would have no evidence to prioritize this scaffold over hundreds of commercially available, biologically annotated indole-1-acetamides.

Negative Control or Counter-Screen Compound (Unsupported)

In theory, a compound with no reported activity against common drug targets could serve as a negative control. However, the absence of data is not proof of inactivity. Without broad profiling data (e.g., from a safety panel or Cerep screen), this compound cannot be reliably used as a negative control, as its off-target profile is completely unknown.

Synthetic Methodology Development: A Substrate for Reaction Optimization

The compound's structure, featuring a thioether linkage and a tertiary amide, could make it a useful test substrate for developing new oxidation (sulfoxide/sulfone formation) or amide reduction methods. This application is purely synthetic and does not leverage any biological differentiation, but it is the only scenario where its lack of bioactivity data is not a disqualifying factor .

Quote Request

Request a Quote for N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.